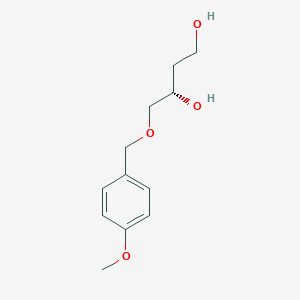

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is an organic compound characterized by the presence of a methoxybenzyloxy group attached to a butanediol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol typically involves the protection of hydroxy groups using p-methoxybenzyl chloride. One common method employs sodium tert-butoxide (NaOt-Bu) in dimethyl sulfoxide (DMSO) as the base and solvent, respectively . This method is preferred for its efficiency and rapid reaction times compared to traditional methods using sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and scalability, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Applications De Recherche Scientifique

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has several applications in scientific research:

Chemistry: It is used as a protecting group for hydroxy and amide functionalities in organic synthesis.

Biology: The compound can be utilized in the synthesis of biologically active molecules.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound’s derivatives are used in the production of various industrial chemicals.

Mécanisme D'action

The mechanism of action of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol involves its interaction with specific molecular targets. The methoxybenzyloxy group can act as a protecting group, preventing unwanted reactions at hydroxy or amide sites during synthesis . This selective protection allows for more controlled and efficient chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-4-(4-Methoxybenzyloxy)-1,3-butanediol: The enantiomer of the compound with similar properties but different stereochemistry.

4-(4-Methoxybenzyloxy)-1,3-butanediol: The racemic mixture of both enantiomers.

4-(4-Methoxybenzyloxy)-2-butanone: A related compound with a ketone group instead of a diol.

Uniqueness

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. This stereochemical specificity makes it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and toxicity profiles, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxybenzyl ether moiety. This structural feature is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds structurally related to 1,4-butanediol can exhibit various biological activities, including:

- Antioxidant Activity : Compounds similar to this compound have been shown to possess antioxidant properties. For instance, studies utilizing the DPPH radical-scavenging assay demonstrated that certain derivatives effectively neutralized free radicals, suggesting potential applications in oxidative stress-related conditions .

- Anticancer Activity : The compound's structural analogs have been evaluated for their antiproliferative effects against various cancer cell lines. For example, derivatives with similar functional groups exhibited IC50 values in the low micromolar range against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines, indicating notable anticancer potential .

Toxicity Profile

The toxicity of this compound and its analogs is an important consideration for their therapeutic use. Studies on related compounds such as 1,4-butanediol have reported varying degrees of toxicity:

- Acute Toxicity : The LD50 values for 1,4-butanediol in various animal models range from 1200 mg/kg in guinea pigs to 2531 mg/kg in rabbits . While specific toxicity data for this compound is limited, caution is warranted given the toxicological profiles of structurally similar compounds.

- Chronic Exposure Effects : Long-term exposure to related compounds has been associated with neurological effects and metabolic disturbances. For example, withdrawal symptoms from gamma-hydroxybutyrate (GHB), a metabolite of 1,4-butanediol, include autonomic instability and altered mental status .

Case Study 1: Antioxidant Activity Evaluation

A study assessing the antioxidant capacity of various methoxybenzyl derivatives found that this compound demonstrated significant radical-scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL. This suggests potential utility in formulations aimed at reducing oxidative damage .

Case Study 2: Anticancer Properties

In vitro tests revealed that certain derivatives of this compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against cancer cell lines A-549 and HCT-116. These findings position the compound as a candidate for further development in cancer therapeutics .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVOAHFIFQYCKH-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC(CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC[C@H](CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.